1-[(2-Chloro-6-fluorophenyl)methyl]-4-(4-chlorophenyl)piperazine
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Overview
Description
1-[(2-Chloro-6-fluorophenyl)methyl]-4-(4-chlorophenyl)piperazine is a compound that belongs to the class of piperazine derivatives Piperazine compounds are known for their wide range of biological and pharmaceutical activities
Preparation Methods
The synthesis of 1-[(2-Chloro-6-fluorophenyl)methyl]-4-(4-chlorophenyl)piperazine can be achieved through several methods. One common approach involves the cyclization of 1,2-diamine derivatives with sulfonium salts . Another method includes the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, and intermolecular cycloaddition of alkynes bearing amino groups . Industrial production methods often involve parallel solid-phase synthesis and photocatalytic synthesis .
Chemical Reactions Analysis
1-[(2-Chloro-6-fluorophenyl)methyl]-4-(4-chlorophenyl)piperazine undergoes various types of chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents to introduce oxygen atoms into the compound.
Reduction: Reduction reactions involve the addition of hydrogen atoms or the removal of oxygen atoms.
Substitution: This compound can undergo substitution reactions where one functional group is replaced by another.
Suzuki–Miyaura Coupling: This is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction that uses organoboron reagents.
Scientific Research Applications
Chemistry: It is used as a building block in organic synthesis and in the development of new compounds.
Biology: The compound has shown significant effects in the treatment of allergic asthma and allergic itching.
Mechanism of Action
The mechanism of action of 1-[(2-Chloro-6-fluorophenyl)methyl]-4-(4-chlorophenyl)piperazine involves its interaction with molecular targets such as H1 receptors. By binding to these receptors, the compound can inhibit the action of histamine, thereby reducing allergic reactions . The pathways involved in this mechanism include the inhibition of histamine-induced signaling cascades.
Comparison with Similar Compounds
1-[(2-Chloro-6-fluorophenyl)methyl]-4-(4-chlorophenyl)piperazine can be compared with other piperazine derivatives such as:
1-(4-Chlorophenyl)piperazine: Known for its psychoactive properties.
1-(3-Chloro-4-fluorophenyl)piperazine: Another compound with similar structural features.
Levocetirizine: A well-known anti-allergic agent that shares the diphenylmethylpiperazine pharmacophore.
Properties
IUPAC Name |
1-[(2-chloro-6-fluorophenyl)methyl]-4-(4-chlorophenyl)piperazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17Cl2FN2/c18-13-4-6-14(7-5-13)22-10-8-21(9-11-22)12-15-16(19)2-1-3-17(15)20/h1-7H,8-12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFTCZFWMRBWQSS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=C(C=CC=C2Cl)F)C3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17Cl2FN2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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